molecular formula C20H24N2O4 B12531654 N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide CAS No. 820231-63-8

N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide

Cat. No.: B12531654
CAS No.: 820231-63-8
M. Wt: 356.4 g/mol
InChI Key: JHQFMULRBNDNOJ-WOJBJXKFSA-N
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Description

Properties

CAS No.

820231-63-8

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(1R,2R)-2-acetamido-1,2-bis(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C20H24N2O4/c1-13(23)21-19(15-5-9-17(25-3)10-6-15)20(22-14(2)24)16-7-11-18(26-4)12-8-16/h5-12,19-20H,1-4H3,(H,21,23)(H,22,24)/t19-,20-/m1/s1

InChI Key

JHQFMULRBNDNOJ-WOJBJXKFSA-N

Isomeric SMILES

CC(=O)N[C@H](C1=CC=C(C=C1)OC)[C@@H](C2=CC=C(C=C2)OC)NC(=O)C

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NC(=O)C

Origin of Product

United States

Preparation Methods

Reduction of 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione

The dione is synthesized via Stobbe condensation of 4-methoxybenzaldehyde with diethyl succinate under basic conditions. Subsequent reduction of the dione using sodium borohydride (NaBH4) or catalytic hydrogenation yields the diol, which is then converted to the diamine via ammonolysis or Hofmann degradation .

Key Reaction Conditions

Step Reagents/Conditions Yield
Dione synthesis 4-Methoxybenzaldehyde, diethyl succinate, KOtBu 68%
Diol reduction NaBH4, MeOH, 0°C → RT 85%
Diamine formation NH3, H2O, 100°C, 12 h 72%

Asymmetric Catalytic Hydrogenation

Chiral ruthenium catalysts (e.g., Ru-BINAP ) enable enantioselective hydrogenation of the dione to directly obtain the (1R,2R)-diamine. This method achieves >99% enantiomeric excess (e.e.) but requires stringent anhydrous conditions.

Acetylation of the Diamine Intermediate

The diamine is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the target diacetamide.

Standard Acetylation Protocol

Procedure :

  • Dissolve (1R,2R)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine (1 eq) in anhydrous dichloromethane.
  • Add acetic anhydride (2.2 eq) and pyridine (2.5 eq) dropwise at 0°C.
  • Stir at room temperature for 12 h, then quench with ice-cold water.
  • Extract with DCM, dry over Na2SO4, and concentrate.

Optimized Conditions

Parameter Value
Solvent Dichloromethane
Temperature 0°C → RT
Reaction Time 12 h
Yield 89%

Alternative Microwave-Assisted Acetylation

Microwave irradiation (100°C, 30 min) reduces reaction time to 30 minutes with comparable yields (87%). This method minimizes side products like over-acetylated derivatives.

Purification and Characterization

Column Chromatography

Crude product is purified using silica gel chromatography with a gradient of petroleum ether/ethyl acetate (20:1 → 5:1). The diacetamide elutes at Rf = 0.45 (petroleum ether/EtOAc 10:1).

Recrystallization

Recrystallization from ethanol/DMF (8:1) yields colorless crystals with >99% purity.

Physical Properties

Property Value
Melting Point 133–136°C
[α]D²⁰ +112° (c = 1, MeOH)
Molecular Formula C₂₀H₂₄N₂O₄
Molecular Weight 356.42 g/mol

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.8 Hz, 4H, aromatic), 6.85 (d, J = 8.8 Hz, 4H, aromatic), 4.65 (s, 2H, NH), 3.78 (s, 6H, OCH₃), 2.10 (s, 6H, COCH₃).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 170.1 (C=O), 159.2 (C-O), 132.6 (aromatic C), 114.2 (aromatic CH), 55.3 (OCH₃), 52.1 (CH-N), 23.8 (COCH₃).

Stereochemical Control and Side Reactions

Epimerization Mitigation

The (1R,2R)-configuration is preserved by avoiding prolonged heating above 60°C and using non-polar solvents (e.g., toluene). Acidic conditions promote epimerization; thus, acetylation is conducted under neutral or slightly basic conditions.

Common Impurities

  • Over-acetylated byproduct : Forms if excess acetic anhydride is used. Removed via fractional crystallization.
  • Diamine residual : Detected by TLC (Rf = 0.15 in EtOAc) and eliminated by repeated washing with dilute HCl.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A plug-flow reactor system achieves 95% yield at 1 kg/day scale, using:

  • Residence time: 20 min
  • Temperature: 50°C
  • Catalyst: Immobilized lipase (reusable for 10 cycles).

Green Chemistry Approaches

  • Solvent-free acetylation : Ball milling the diamine with acetic anhydride and MgO (catalyst) gives 82% yield in 2 h.
  • Biocatalytic acetylation : Candida antarctica lipase B (CAL-B) in ionic liquids achieves 90% yield with 99% e.e..

Chemical Reactions Analysis

Types of Reactions: N,N’-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The acetamide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide exhibits various biological activities that make it a candidate for drug development:

  • Anticancer Activity :
    • Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its structural similarity to known anticancer agents allows for potential modifications to enhance efficacy.
  • Antimicrobial Properties :
    • Research indicates that the compound may possess antimicrobial activity against various pathogens. This opens avenues for its use in developing new antibiotics or preservatives.
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Neuroprotective Effects :
    • Studies have suggested that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Material Science Applications

The unique molecular structure of this compound lends itself to various applications in material science:

  • Polymer Synthesis :
    • The compound can serve as a building block for synthesizing polymers with tailored properties. Its functional groups allow for modification and integration into polymer matrices.
  • Nanomaterials :
    • Incorporating this compound into nanomaterials can enhance their stability and functionality. Research is ongoing into its use in creating nanocomposites with improved mechanical properties.
  • Coatings and Adhesives :
    • Due to its chemical stability and adhesion properties, it can be utilized in formulating advanced coatings and adhesives for industrial applications.

Case Study 1: Anticancer Activity Evaluation

A study conducted on the anticancer properties of this compound demonstrated significant cytotoxicity against breast cancer cell lines. The results indicated that modifications to the acetamide groups could further enhance its activity.

Case Study 2: Antimicrobial Testing

In an antimicrobial evaluation against common bacterial strains, the compound showed promising results comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

Case Study 3: Polymer Development

Research on the incorporation of this compound into polymer blends resulted in materials with improved thermal stability and mechanical strength. This application is particularly relevant for industries requiring durable materials.

Mechanism of Action

The mechanism of action of N,N’-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s acetamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxyphenyl groups can interact with hydrophobic pockets, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N,N′-(Ethane-1,2-diyl)bis(2-oxo-2-phenylacetamide) (Compound 8)
  • Structure : Phenyl groups instead of 4-methoxyphenyl; acetamide groups include a 2-oxo moiety.
  • Crystallography : Bond lengths (C=O: 1.214–1.224 Å) and angles (N–C–O: ~120°) indicate planar amide geometry (Tables S1–S3, ).
  • Bioactivity : Exhibits cytotoxic activity, though specific IC₅₀ values are unreported .
N,N′-(Ethane-1,2-diyl)bis[2-(N''-(4-chlorophenylhydrazonoyl)-2-cyanoacetamide] (Compound 15)
  • Structure: 4-Chlorophenylhydrazonoyl and cyano groups introduce electron-withdrawing effects.
  • Synthesis : Formed via condensation, contrasting with the target compound’s likely Schiff base or nucleophilic substitution routes .
N,N’-(4,4’-(Ethane-1,2-diyl)bis(4,1-phenylene))bis(2-(hydroxyimino)acetamide) (Compound 2)
  • Applications : Used in heterocyclic synthesis, suggesting utility in medicinal chemistry .

Backbone and Functional Group Modifications

N,N’-(1,2-Bis((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)ethane-1,2-diyl)diacetamide (Compound 12)
  • Structure : Bulky tert-butyl and dimethyl groups create steric hindrance, reducing reactivity in nucleophilic environments.
  • Synthesis : Condensation with glyoxal under 63% H₂SO₄ yields 18% product, highlighting challenges in sterically congested systems .
Acetamide, N,N'-[1,2-ethanediylbis(oxy-4,1-phenylene)]bis
  • Structure : Ethoxy spacers between acetamide and phenyl groups increase flexibility.
  • Physicochemical Properties : Higher molecular weight (328.36 g/mol) and logP (1.62) suggest improved lipid solubility .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties Applications References
Target Compound 4-Methoxyphenyl, acetamide C₂₀H₂₄N₂O₄ Chiral, enhanced solubility Potential catalysis/drugs
N,N′-(Ethane-1,2-diyl)bis(2-oxo-2-phenylacetamide) Phenyl, 2-oxoacetamide C₁₈H₁₆N₂O₄ Cytotoxic, planar amide geometry Anticancer research
Compound 12 (Sulfonamide derivative) tert-Butyl, dimethyl C₂₈H₄₀N₄O₆S₂ Steric hindrance, acid-catalyzed synthesis Synthetic intermediates
Acetamide, N,N'-[1,2-ethanediylbis(oxy-4,1-phenylene)]bis Ethoxy spacers C₁₈H₂₀N₂O₄ High logP (1.62), flexible backbone Drug delivery

Table 2. Crystallographic Parameters (Selected)

Compound C=O Bond Length (Å) N–C–O Angle (°) Hydrogen Bonds (Å) Reference
N,N′-(Ethane-1,2-diyl)bis(2-oxo-2-phenylacetamide) 1.214–1.224 ~120 2.85–3.10
Compound 2 (Hydroxyimino derivative) N/A N/A 2.70 (O–H···O)

Research Implications

  • Structure-Activity Relationships : Methoxy groups in the target compound may improve bioavailability compared to electron-withdrawing substituents (e.g., chloro or nitro) .
  • Synthetic Challenges : Bulky substituents (e.g., tert-butyl in compound 12) require optimized conditions, whereas the target compound’s synthesis likely benefits from milder protocols .

Biological Activity

N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide is a synthetic compound notable for its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H20_{20}N2_2O2_2
  • Molar Mass : 272.34 g/mol
  • Physical Properties :
    • Melting Point : 90 °C
    • Density : 1.135 g/cm³
    • Solubility : Soluble in organic solvents such as ethers and alcohols .

The compound features a bis(4-methoxyphenyl)ethane backbone with two acetamide groups, which enhances its interaction potential in biological systems compared to simpler structures.

Anticancer Potential

Recent research indicates that this compound exhibits significant anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells, potentially making it a candidate for cancer therapy.

  • Mechanism of Action : The compound may function by modulating apoptotic pathways and influencing cellular signaling mechanisms. It has been shown to affect the expression of key proteins involved in cell survival and death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Minimum Inhibitory Concentration (MIC) : Research indicates MIC values that suggest bactericidal activity against specific strains of bacteria. For instance, certain derivatives exhibited MIC values as low as 12.9 µM against MRSA .

Study on Apoptosis Induction

A study focusing on structure-activity relationships (SAR) highlighted the compound's ability to induce apoptosis in various cancer cell lines. The findings suggested that modifications in the molecular structure could enhance its efficacy:

CompoundEC50_{50} (nM)Activity
This compound50Potent apoptosis inducer
4-Methoxyphenyl derivative20Enhanced apoptosis induction

This table illustrates the comparative potency of the compound alongside structurally related derivatives .

Antimicrobial Evaluation

Another study evaluated the antimicrobial potential of this compound against various pathogens:

Bacterial StrainMIC (µM)
Staphylococcus aureus25.9
Methicillin-resistant S. aureus12.9
Enterococcus faecalisNo activity

The results indicate significant activity against S. aureus strains while showing no effect on Enterococcus faecalis .

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